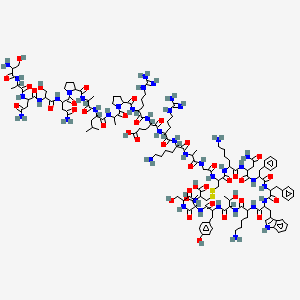
H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Tyr-DL-xiThr-DL-Ser-DL-Cys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Tyr-DL-xiThr-DL-Ser-DL-Cys(1)-OH” is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides like this one are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which reacts with the deprotected amino acid.
Cleavage: Releasing the synthesized peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is optimized for efficiency and yield, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide-linked peptides.
Scientific Research Applications
Peptides have a wide range of applications in scientific research, including:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and signaling pathways.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Using peptides in cosmetics and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, some peptides mimic natural hormones and bind to their receptors to trigger a biological response.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Tyr-DL-xiThr-DL-Ser-DL-Cys(1)-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different amino acid substitutions.
Uniqueness
The uniqueness of a peptide lies in its specific sequence, which determines its structure and function. Even small changes in the sequence can significantly alter its properties and biological activity.
Properties
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C138H209N41O40S2/c1-68(2)53-89(165-112(194)71(5)156-130(212)101-38-26-52-179(101)135(217)96(60-105(145)188)172-127(209)97(64-181)173-125(207)94(58-103(143)186)166-111(193)70(4)154-113(195)81(142)63-180)120(202)157-72(6)134(216)178-51-25-39-102(178)131(213)164-87(37-24-50-151-138(148)149)116(198)163-88(44-45-107(190)191)118(200)160-86(36-23-49-150-137(146)147)115(197)159-83(33-17-20-46-139)114(196)155-69(3)110(192)153-62-106(189)158-99-66-220-221-67-100(136(218)219)175-128(210)98(65-182)174-133(215)109(74(8)184)177-126(208)92(56-77-40-42-79(185)43-41-77)171-132(214)108(73(7)183)176-119(201)85(35-19-22-48-141)161-123(205)93(57-78-61-152-82-32-16-15-31-80(78)82)169-122(204)91(55-76-29-13-10-14-30-76)167-121(203)90(54-75-27-11-9-12-28-75)168-124(206)95(59-104(144)187)170-117(199)84(162-129(99)211)34-18-21-47-140/h9-16,27-32,40-43,61,68-74,81,83-102,108-109,152,180-185H,17-26,33-39,44-60,62-67,139-142H2,1-8H3,(H2,143,186)(H2,144,187)(H2,145,188)(H,153,192)(H,154,195)(H,155,196)(H,156,212)(H,157,202)(H,158,189)(H,159,197)(H,160,200)(H,161,205)(H,162,211)(H,163,198)(H,164,213)(H,165,194)(H,166,193)(H,167,203)(H,168,206)(H,169,204)(H,170,199)(H,171,214)(H,172,209)(H,173,207)(H,174,215)(H,175,210)(H,176,201)(H,177,208)(H,190,191)(H,218,219)(H4,146,147,150)(H4,148,149,151) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBOTVLVQCHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H209N41O40S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3146.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

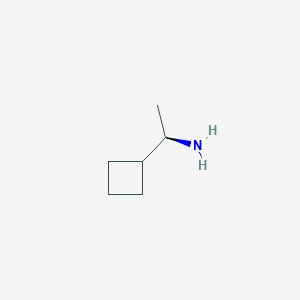
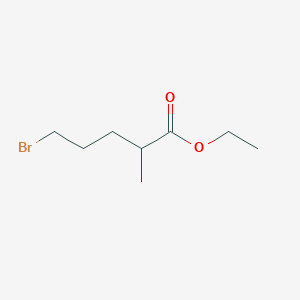
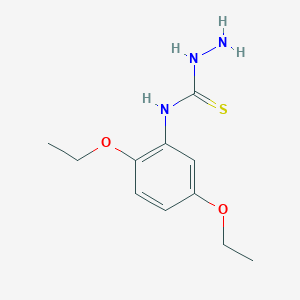
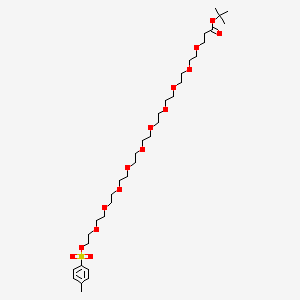
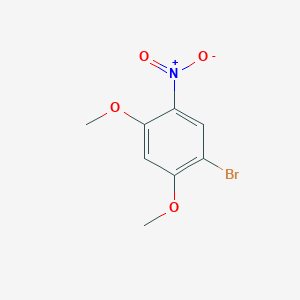
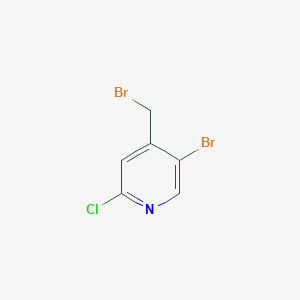
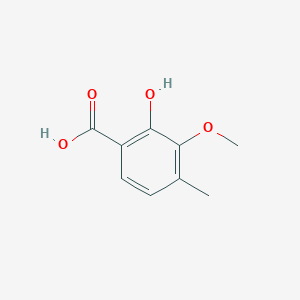
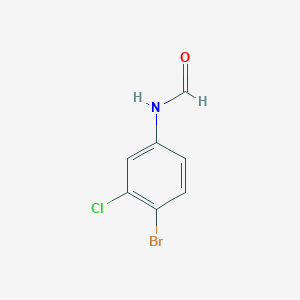
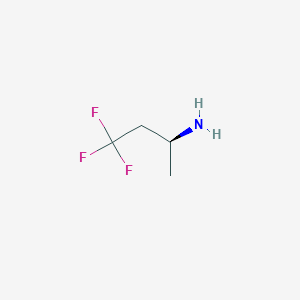
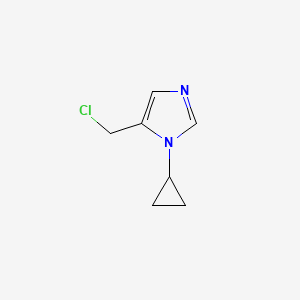
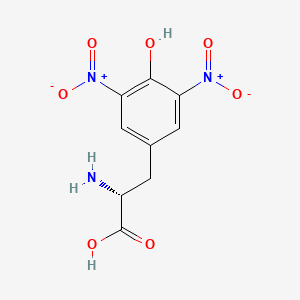

![2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide](/img/structure/B3284171.png)
